Triethoxy[(4-methylphenoxy)methyl]silane
Description
Triethoxy[(4-methylphenoxy)methyl]silane is an organosilicon compound featuring a triethoxy silane backbone linked to a (4-methylphenoxy)methyl group. This structure combines hydrolyzable ethoxy groups, which facilitate siloxane network formation, with a hydrophobic aromatic substituent. The (4-methylphenoxy)methyl group likely enhances steric hindrance and hydrophobicity compared to simpler alkyl or phenyl substituents, though this requires further experimental validation.
Properties
CAS No. |
61463-95-4 |
|---|---|
Molecular Formula |
C14H24O4Si |
Molecular Weight |
284.42 g/mol |
IUPAC Name |
triethoxy-[(4-methylphenoxy)methyl]silane |
InChI |
InChI=1S/C14H24O4Si/c1-5-16-19(17-6-2,18-7-3)12-15-14-10-8-13(4)9-11-14/h8-11H,5-7,12H2,1-4H3 |
InChI Key |
FKGHNHIIYIYJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](COC1=CC=C(C=C1)C)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy[(4-methylphenoxy)methyl]silane typically involves the reaction of [(4-methylphenoxy)methyl]chloride with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as: [ \text{[(4-methylphenoxy)methyl]chloride} + \text{triethoxysilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques.
Types of Reactions:
Hydrosilylation: this compound can undergo hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Catalysts: Platinum or rhodium catalysts are commonly used in hydrosilylation reactions.
Solvents: Organic solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reaction.
Major Products:
Hydrosilylation Products: The addition of this compound to alkenes results in the formation of organosilicon compounds with various functional groups.
Substitution Products: Substitution reactions yield compounds where the ethoxy groups are replaced by other functional groups.
Scientific Research Applications
Triethoxy[(4-methylphenoxy)methyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Triethoxy[(4-methylphenoxy)methyl]silane involves the interaction of its silicon atom with various substrates. The ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds. This reactivity is crucial in its applications in surface modification and as a coupling agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Silane Compounds
The performance of Triethoxy[(4-methylphenoxy)methyl]silane can be contextualized by comparing it to analogous triethoxy silanes, differing in substituent groups. Key compounds and their properties are summarized below:
Table 1: Structural and Functional Comparison of Triethoxy Silanes
Steric and Hydrophobic Effects
- Ethyl vs. Aromatic Substituents: Triethoxy(ethyl)silane exhibits moderate hydrophobicity but excels in fiber-matrix adhesion due to its small substituent size, which allows deeper penetration into substrates . In contrast, aromatic derivatives like this compound or Triethoxy(4-methoxyphenyl)silane provide stronger steric hindrance and enhanced hydrophobicity, making them suitable for surface coatings requiring water repellency .
- Fluorinated vs. Methylphenoxy Groups: The trifluoromethyl group in Triethoxy[4-(trifluoromethyl)phenyl]silane offers superior chemical resistance compared to non-fluorinated analogs, though its synthesis cost is higher . The methylphenoxy group in the target compound may balance cost and performance for applications like cement additives or composite matrices.
Performance in Composite Materials
- Cementitious Systems : Methyl triethoxy silane reduces porosity in cement by forming hydrophobic siloxane films, outperforming bulkier silanes like APTES in carbonation resistance . However, APTES-modified membranes show better stability in molecular sieve applications due to amine group reactivity .
- Polymer Composites : Triethoxy(octyl)silane enhances fatigue life in coir-PVC composites by improving fiber-matrix adhesion, a trait shared with Triethoxy(ethyl)silane but with greater durability due to longer alkyl chains .
Surface Modification Efficiency
- Hydrolyzability: Silanes with shorter alkoxy chains (e.g., methoxy vs. ethoxy) hydrolyze faster, but ethoxy groups (as in the target compound) offer better shelf stability. For example, GPTMS (glycidyloxypropyltrimethoxy silane) reacts rapidly with cellulose nanocrystals, whereas ethoxy analogs like Triethoxy(4-methoxyphenyl)silane allow controlled functionalization .
- Thermal Stability : APTES-modified fibers retain structural integrity up to 300°C, while alkyl-substituted silanes (e.g., octyl) degrade at lower temperatures, limiting high-temperature applications .
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